2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone
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Overview
Description
2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone is a natural product used in life sciences research. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. The compound has the molecular formula C18H20O5 and a molecular weight of 316.353 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is followed by purification steps, including recrystallization or column chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production methods for 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of a diketone or quinone derivative
Reduction: Formation of a diol
Substitution: Formation of substituted chalcones with various functional groups
Scientific Research Applications
2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone can be compared with other chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’-Hydroxy-4’,4’,6’-trimethoxychalcone
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups. The unique combination of functional groups in 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,20H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGKDMWKUSDLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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